Methyl 4,5-dichloropyrimidine-2-carboxylate Methyl 4,5-dichloropyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18635715
InChI: InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3
SMILES:
Molecular Formula: C6H4Cl2N2O2
Molecular Weight: 207.01 g/mol

Methyl 4,5-dichloropyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC18635715

Molecular Formula: C6H4Cl2N2O2

Molecular Weight: 207.01 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-dichloropyrimidine-2-carboxylate -

Specification

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
IUPAC Name methyl 4,5-dichloropyrimidine-2-carboxylate
Standard InChI InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3
Standard InChI Key ACNANPWGSXAIJM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C(C(=N1)Cl)Cl

Introduction

Structural and Chemical Properties of Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse chemical behaviors depending on the position and nature of substituents. For methyl 4,5-dichloropyrimidine-2-carboxylate, the electron-withdrawing chlorine atoms at the 4- and 5-positions are expected to significantly influence reactivity, solubility, and stability compared to other isomers.

Comparative Physicochemical Data

The following table contrasts key properties of methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) with hypothetical predictions for the 4,5-dichloro isomer:

PropertyMethyl 2,4-Dichloropyrimidine-5-Carboxylate Predicted for Methyl 4,5-Dichloropyrimidine-2-Carboxylate
Molecular FormulaC₆H₄Cl₂N₂O₂C₆H₄Cl₂N₂O₂
Molecular Weight207.01 g/mol207.01 g/mol
Melting Point30–34°CLikely higher due to increased symmetry
Boiling Point299.3±20.0°CSimilar range, ±10–15°C
Density1.5±0.1 g/cm³Comparable (1.4–1.6 g/cm³)
SolubilityOrganic solvents (e.g., DCM, THF)Reduced solubility due to steric hindrance
pKa-4.55±0.29More acidic due to adjacent electron-withdrawing groups

The positioning of chlorine atoms alters electronic distribution, with the 4,5-dichloro configuration likely increasing ring electron deficiency, thereby enhancing electrophilic substitution resistance .

Synthetic Applications and Reactivity

Pyrimidine carboxylates serve as versatile intermediates in agrochemical and pharmaceutical synthesis. While methyl 2,4-dichloropyrimidine-5-carboxylate is widely used in pesticide production , the 4,5-dichloro isomer may find niche applications in specialized heterocyclic reactions.

Nucleophilic Substitution Trends

Chlorine atoms at the 4- and 5-positions create distinct reactivity profiles:

  • 4-Position Chlorine: Less activated due to meta effects relative to the ester group.

  • 5-Position Chlorine: Adjacent to the electron-withdrawing carboxylate, increasing susceptibility to nucleophilic displacement .

For example, amination or alkoxylation reactions targeting the 5-chloro substituent could proceed preferentially, enabling regioselective functionalization.

Future Research Directions

  • Synthetic Routes: Developing regioselective chlorination methods to access the 4,5-dichloro configuration.

  • Application Screening: Evaluating herbicidal or antifungal efficacy relative to established analogs.

  • Toxicological Studies: Assessing ecotoxicity via OECD 201/202 guidelines.

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